molecular formula C16H12N4NaO9S2+ B1681934 Tartrazine CAS No. 1934-21-0

Tartrazine

Cat. No.: B1681934
CAS No.: 1934-21-0
M. Wt: 491.4 g/mol
InChI Key: KVMUSGMZFRRCAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tartrazine is synthesized from 4-amino-benzenesulphonic acid, which is diazotized using hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid or its methyl or ethyl ester .

Industrial Production Methods: The industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as filtration, drying, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tartrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The azo group in this compound can be reduced to form amines.

    Substitution: this compound can undergo substitution reactions, particularly at the sulfonate groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: Aromatic amines.

    Substitution: Substituted this compound derivatives with different functional groups.

Scientific Research Applications

Tartrazine has a wide range of applications in scientific research:

Mechanism of Action

Tartrazine exerts its effects through various mechanisms:

    Molecular Targets: It interacts with proteins and enzymes, affecting their activity.

    Pathways Involved: this compound can be metabolized by intestinal microflora, leading to the formation of aromatic amines.

Comparison with Similar Compounds

    Sunset Yellow FCF: Another azo dye with a similar structure but different color properties.

    Allura Red AC: A red azo dye used in similar applications.

    Amaranth: A red azo dye with different chemical properties.

Uniqueness of Tartrazine: this compound is unique due to its specific yellow hue and its widespread use in various industries. Its chemical structure allows for versatile applications, making it a preferred choice for many manufacturers .

Properties

CAS No.

1934-21-0

Molecular Formula

C16H12N4NaO9S2+

Molecular Weight

491.4 g/mol

IUPAC Name

sodium;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C16H12N4O9S2.Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+1

InChI Key

KVMUSGMZFRRCAS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[Na+]

Appearance

Orange to yellow solid powder

Color/Form

Bright orange-yellow powder

melting_point

greater than 572 °F (NTP, 1992)

physical_description

C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992)
Water or Solvent Wet Solid
Dry Powder;  NKRA
Bright orange-yellow solid;  [Merck Index] Hygroscopic;  [HSDB] Orange powder;  [MSDSonline]

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

34175-08-1 (parent)
74920-66-4 (barium salt)
84681-80-1 (barium salt (2:3))

shelf_life

>2 years if stored properly

solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L)
In glycerol, 18.0 g/100 mL at 25 °C;  in propylene glycol, 7.0 g/100 mL at 25 °C
In ethanol, 0.8 mg/mL;  in ethylene glycol monomethyl ether, 20 mg/mL
Soluble in concentrated sulfuric acid

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Barium, Tartrazine
FD and C Yellow No. 5
Tartrazine
Tartrazine Barium
Tartrazine Barium (2:3)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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